molecular formula C18H12Br8 B565648 OctaInd CAS No. 1084889-51-9

OctaInd

Cat. No.: B565648
CAS No.: 1084889-51-9
M. Wt: 867.526
InChI Key: MVUXOUVWNWWKOU-UHFFFAOYSA-N
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Description

OctaInd, also known by its chemical name 1,2,3,4,5,6,7,8-Octabromoindane, is a synthetic organic compound belonging to the family of indole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of OctaInd typically involves the bromination of indane. The process begins with the preparation of indane, which is then subjected to bromination using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the complete substitution of hydrogen atoms with bromine atoms, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically conducted at elevated temperatures and pressures to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions: OctaInd undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding brominated indanones.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of partially brominated indanes.

    Substitution: this compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride; anhydrous conditions.

    Substitution: Amines, thiols; typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile

Major Products Formed:

    Oxidation: Brominated indanones.

    Reduction: Partially brominated indanes.

    Substitution: Substituted indane derivatives

Scientific Research Applications

OctaInd has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential use in biological assays and as a probe for studying biological processes.

    Medicine: Explored for its potential therapeutic applications, including its use as a drug candidate for certain diseases.

    Industry: Employed as a flame retardant in styrenic and engineering thermoplastics due to its high bromine content.

Mechanism of Action

The mechanism of action of OctaInd involves its interaction with specific molecular targets and pathways. In biological systems, this compound can interact with enzymes and receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context. For example, in its role as a flame retardant, this compound acts by releasing bromine radicals that interfere with the combustion process, thereby inhibiting the spread of flames .

Comparison with Similar Compounds

    Hexabromoindane: Similar in structure but contains fewer bromine atoms.

    Decabromoindane: Contains more bromine atoms compared to OctaInd.

    Tetrabromoindane: Contains fewer bromine atoms and exhibits different chemical properties.

Comparison: this compound is unique due to its high degree of bromination, which imparts distinct chemical and physical properties. Compared to hexabromoindane and tetrabromoindane, this compound has higher thermal stability and flame retardant efficiency. Decabromoindane, while having more bromine atoms, may exhibit different reactivity and solubility characteristics .

Properties

IUPAC Name

4,5,6,7-tetrabromo-1,1,3-trimethyl-3-(2,3,4,5-tetrabromophenyl)-2H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Br8/c1-17(2)5-18(3,6-4-7(19)11(21)14(24)10(6)20)9-8(17)12(22)15(25)16(26)13(9)23/h4H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUXOUVWNWWKOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=C1C(=C(C(=C2Br)Br)Br)Br)(C)C3=CC(=C(C(=C3Br)Br)Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Br8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858238
Record name 4,5,6,7-Tetrabromo-1,1,3-trimethyl-3-(2,3,4,5-tetrabromophenyl)-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

867.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1084889-51-9
Record name 4,5,6,7-Tetrabromo-1,1,3-trimethyl-3-(2,3,4,5-tetrabromophenyl)-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: What is the structural characterization of OctaInd?

A1: this compound possesses the molecular formula C18H12Br8. The molecule exhibits a distinct three-dimensional structure. The five-membered ring within the indane moiety adopts a slight envelope conformation. Notably, one carbon atom deviates by 0.317 Å from the plane formed by the other four carbon atoms in this ring. The two benzene rings within the molecule are not coplanar but are instead oriented at a dihedral angle of 74.00° [].

Q2: Are there alternative flame retardants to this compound?

A3: Although the provided research does not delve into alternative flame retardants [], exploring substitutes for this compound is critical from both an environmental and a performance standpoint. Research into alternative flame retardants with reduced persistence, improved biodegradability, and comparable or superior efficacy is an active area of interest. Evaluating these alternatives requires considering factors like cost, material compatibility, and potential applications.

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